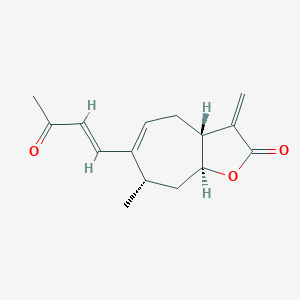
3-Formylfuran-2-boronic acid
Overview
Description
3-Formylfuran-2-boronic acid is an organoboron compound with the molecular formula C5H5BO4. It is a versatile reagent widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group and a formyl group attached to a furan ring, making it a valuable intermediate in the synthesis of various heterocyclic compounds and polymers .
Mechanism of Action
Target of Action
3-Formylfuran-2-boronic acid (3F2BA) is an organoboron compound that primarily targets the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound’s role in this reaction is as a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Mode of Action
The mode of action of 3F2BA involves its interaction with its targets in the SM cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . In one such reaction, the direct reaction of furan-2-boronic acid with formic acid, formic acid assumes the role of a nucleophile while the boron atom of furan-2-boronic acid acts as an electrophile .
Biochemical Pathways
The primary biochemical pathway affected by 3F2BA is the SM cross-coupling reaction . This reaction is a key process in the synthesis of many organic molecules, including heterocyclic compounds and polymers . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic molecules .
Result of Action
The result of 3F2BA’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide range of organic molecules, including heterocyclic compounds and polymers . Additionally, it plays a role in the synthesis of nanomaterials such as carbon nanotubes and graphene .
Action Environment
The action of 3F2BA is influenced by various environmental factors. For instance, the SM cross-coupling reaction, in which 3F2BA plays a key role, requires mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign, contributing to its wide use in various chemical transformations .
Biochemical Analysis
Biochemical Properties
3-Formylfuran-2-boronic acid has been widely employed in diverse chemical transformations, including Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed reactions, and direct C-H functionalization reactions . In one such reaction, the direct reaction of furan-2-boronic acid with formic acid, formic acid assumes the role of a nucleophile while the boron atom of furan-2-boronic acid acts as an electrophile .
Cellular Effects
Its utilization encompasses the synthesis of heterocyclic compounds and polymers . It also plays a role in the synthesis of nanomaterials such as carbon nanotubes and graphene .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reagent in various chemical transformations. For instance, in the direct reaction of furan-2-boronic acid with formic acid, formic acid acts as a nucleophile while the boron atom of furan-2-boronic acid acts as an electrophile .
Temporal Effects in Laboratory Settings
It is known to be a stable compound that is readily prepared and generally environmentally benign .
Metabolic Pathways
It is known to be involved in Suzuki-Miyaura cross-coupling reactions, which are important for the synthesis of many inhibitors of serine proteases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 3-Formylfuran-2-boronic acid involves the hydroboration of furan derivatives followed by oxidation. The process typically starts with the reaction of furan with a boron-containing reagent such as borane-tetrahydrofuran complex. This reaction forms a boronate ester, which is subsequently oxidized to yield the boronic acid. The reaction conditions often require low temperatures to prevent over-alkylation and ensure the formation of the desired boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production. The process involves careful control of temperature, pressure, and reagent concentrations to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Formylfuran-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Palladium-Catalyzed Reactions:
Oxidation and Reduction Reactions: The formyl group in this compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Functionalized Furans: Resulting from direct C-H functionalization.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction of the formyl group.
Scientific Research Applications
3-Formylfuran-2-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and polymers.
Industry: Used in the production of stable dye-sensitized solar cells and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-Furanylboronic Acid: Similar structure but lacks the formyl group, making it less versatile in certain reactions.
3-Formylphenylboronic Acid: Contains a phenyl ring instead of a furan ring, leading to different reactivity and applications.
5-Formyl-2-furanylboronic Acid: Similar structure but with the formyl group in a different position, affecting its reactivity and applications.
Uniqueness
3-Formylfuran-2-boronic acid is unique due to the presence of both a boronic acid group and a formyl group on a furan ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(3-formylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZCSXHYOWVCHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CO1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395770 | |
| Record name | 3-Formylfuran-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27339-38-4 | |
| Record name | 3-Formylfuran-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Formylfuran-2yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


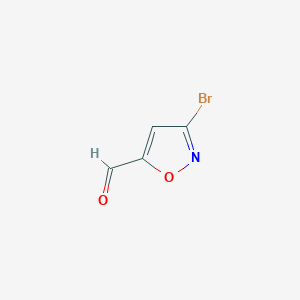
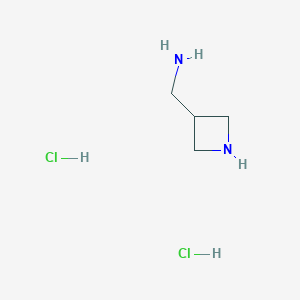
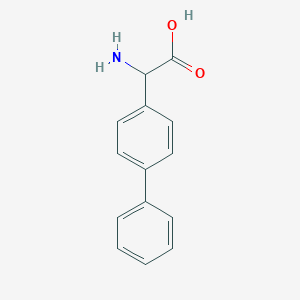
![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)
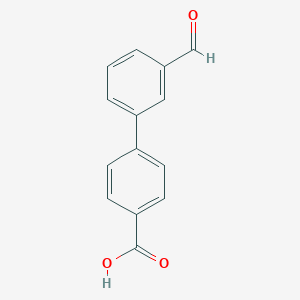
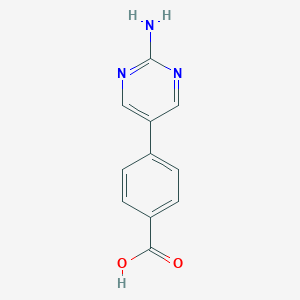

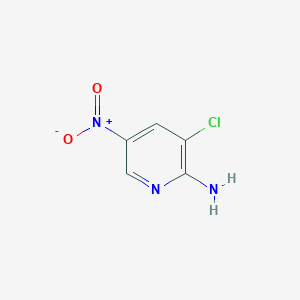
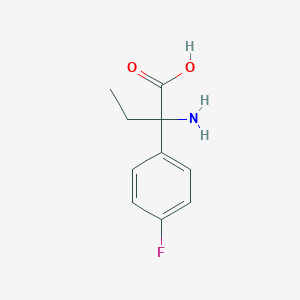
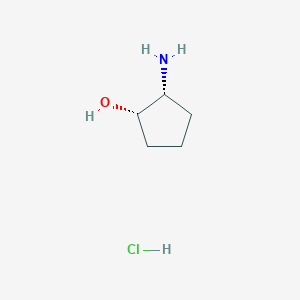
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)
